molecular formula C20H19N3O6 B2872662 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 898430-82-5

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2872662
CAS No.: 898430-82-5
M. Wt: 397.387
InChI Key: ZPIPIHXTCAOBDS-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a complex synthetic organic compound designed for advanced research applications. It features a unique molecular architecture that combines a 2,3-dihydro-1,4-benzodioxin moiety, a 5-oxopyrrolidin-3-yl lactam ring, and a 2-methyl-3-nitrobenzamide group. This specific structure classifies it among benzodioxane derivatives, which are recognized in scientific literature as privileged structures in medicinal chemistry due to their diverse biological activities. Compounds featuring the 1,4-benzodioxane skeleton have been the subject of extensive research and are reported to exhibit a range of pharmacological properties, including potential anti-tumor, antibacterial, and anti-inflammatory activities . The integration of the pyrrolidinone ring adds a conformationally constrained heterocyclic component, often used to modulate solubility and molecular recognition, while the nitrobenzamide group offers a handle for further synthetic modification and exploration of electronic properties. As a research chemical, this compound serves as a versatile intermediate or a lead structure in organic synthesis and drug discovery programs. It is particularly valuable for researchers investigating structure-activity relationships (SAR) in the development of new enzyme inhibitors or receptor modulators. The presence of the benzodioxane core suggests potential for creating novel molecular entities targeting various disease pathways. This product is supplied for non-human research use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-12-15(3-2-4-16(12)23(26)27)20(25)21-13-9-19(24)22(11-13)14-5-6-17-18(10-14)29-8-7-28-17/h2-6,10,13H,7-9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIPIHXTCAOBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxin ring, followed by the formation of the pyrrolidinone ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and nitrobenzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of corresponding oxides.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Shared Benzodioxin-Pyrrolidinone Core

Several compounds share the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl scaffold but differ in substituents, leading to variations in molecular weight, solubility, and biological activity. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents/R-Groups Key Features/Applications
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea C₁₅H₁₉N₃O₄ 305.33 g/mol Urea group with two methyl substituents Potential kinase inhibitor scaffold
3-butyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylurea C₁₈H₂₅N₃O₄ 347.41 g/mol Urea with butyl and methyl groups Enhanced lipophilicity
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea C₁₉H₂₇N₃O₆ 393.44 g/mol Urea with methoxyethyl chains Improved water solubility
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine C₂₀H₂₂N₂O₂ 322.40 g/mol Cyclopropane-amine substituent Probable CNS activity

Key Observations :

  • Urea vs. Benzamide Derivatives: Urea-containing analogs (e.g., entries 1–3) exhibit lower molecular weights (305–393 g/mol) compared to the target benzamide compound (estimated ~395–400 g/mol).
  • Substituent Effects : The 2-methyl-3-nitrobenzamide group in the target compound distinguishes it from simpler urea derivatives. The nitro group may increase electrophilicity, influencing reactivity in biological systems, whereas methyl groups could sterically hinder interactions with certain targets.
Functionalized Benzodioxin Derivatives in Drug Development
  • Glucocorticoid Receptor (GR) Binders: Compound 1 ([N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide]) shares the benzodioxin moiety and demonstrates high-affinity binding to GR, suggesting that the benzodioxin-pyrrolidinone scaffold may serve as a viable platform for receptor modulators.
  • Anticancer and Anti-inflammatory Agents: Derivatives like 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) incorporate pyridin-3-amine groups, highlighting the versatility of benzodioxin-based structures in targeting diverse pathways.
Pharmacokinetic and Physicochemical Comparisons
Parameter Target Compound (Nitrobenzamide) 3,3-Dimethylurea Analog GR Binder (Compound 1)
LogP (Predicted) ~2.5–3.0 ~1.8 ~3.2
Hydrogen Bond Donors 2 (amide NH, nitro O) 2 (urea NH) 4 (amide NH, urea NH)
Rotatable Bonds 6 5 10
Polar Surface Area (Ų) ~100 ~85 ~120

Implications :

  • The nitrobenzamide derivative exhibits higher lipophilicity (LogP) compared to urea analogs, which may enhance membrane permeability but reduce aqueous solubility.
  • The GR binder (Compound 1) has a larger polar surface area, likely due to additional hydrogen-bonding groups, which may limit blood-brain barrier penetration compared to the target compound.

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